molecular formula C9H8ClN3O2 B1435843 Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate CAS No. 1823920-22-4

Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate

Cat. No.: B1435843
CAS No.: 1823920-22-4
M. Wt: 225.63 g/mol
InChI Key: RVDVBMQMOLVNCJ-UHFFFAOYSA-N
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Description

Structural Characterization and Fundamental Properties

Molecular Identity and Physicochemical Parameters

Chemical Identity and Nomenclature

Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate is classified as a heterocyclic organic compound belonging to the pyrazolopyrazine family. This compound is uniquely identified through several standardized chemical identifiers, which are essential for its unambiguous recognition in chemical databases and research literature.

The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 1823920-22-4. For computational and database purposes, the compound is represented by several string notations that encode its structure:

Table 1: Chemical Identifiers for this compound

Identifier Type Value
IUPAC Name This compound
InChI 1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7-8(10)11-3-4-13(7)12-6/h3-5H,2H2,1H3
InChI Key RVDVBMQMOLVNCJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN2C=CN=C(C2=C1)Cl
Canonical SMILES CCOC(=O)C1C=C2C(Cl)=NC=CN2N=1

The chemical nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) system, which describes the structural arrangement of atoms within the molecule. The name "this compound" indicates:

  • The presence of an ethyl ester group
  • A chlorine substituent at position 4
  • A pyrazolo[1,5-a]pyrazine core structure
  • A carboxylate functionality at position 2
Physical Properties and Molecular Weight

The physical and chemical properties of this compound are essential for understanding its behavior in various experimental conditions and potential applications.

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Formula C9H8ClN3O2
Molecular Weight 225.63 g/mol
Exact Mass 225.03050
Physical Form Powder
Storage Temperature 4°C
Typical Purity 95%

The compound features a molecular formula of C9H8ClN3O2, indicating its elemental composition of nine carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. This composition results in a molecular weight of 225.63 g/mol, which is significant for analytical techniques such as mass spectrometry.

In terms of physical characteristics, this compound typically exists as a powder at room temperature. For preservation of its chemical integrity, it is recommended to store the compound at 4°C, away from moisture and under sealed conditions.

The solubility properties of this compound, while not extensively documented in the available literature, can be inferred from similar heterocyclic compounds. To increase solubility in laboratory settings, heating the compound to 37°C followed by ultrasonic bath treatment is sometimes recommended.

Structural Attributes and Crystallographic Data

This compound possesses a distinctive molecular structure characterized by a fused bicyclic system with multiple functionalities. Understanding these structural attributes is crucial for predicting its chemical behavior and potential interactions.

The compound features a pyrazolo[1,5-a]pyrazine core, which consists of a five-membered pyrazole ring fused with a six-membered pyrazine ring. This bicyclic heterocyclic system serves as the scaffold for the functional groups that define the compound's chemical properties.

Key structural elements include:

  • A chlorine substituent at the 4-position of the pyrazine ring
  • An ethyl carboxylate group at the 2-position of the pyrazole ring
  • Multiple nitrogen atoms in the heterocyclic framework, contributing to its electronic properties and potential hydrogen-bonding capabilities

While specific crystallographic data (such as unit cell parameters, space group, or atomic coordinates) for this compound are not extensively documented in the current research literature, studies on related pyrazolo[1,5-a] heterocycles provide some insights into the potential crystal structure characteristics of this compound.

Research on similar heterocyclic systems indicates that compounds with pyrazolo-fused rings often form crystals suitable for X-ray diffraction analysis through slow evaporation of solutions in appropriate solvent mixtures. For instance, single crystals of related pyrazole derivatives have been successfully grown using methods such as slow evaporation of ethanol/water mixtures or recrystallization from methanol.

The crystallographic analysis of similar compounds has revealed important structural features such as bond lengths, bond angles, and molecular packing arrangements within the crystal lattice. These parameters are crucial for understanding the three-dimensional structure and intermolecular interactions that may influence the physical and chemical properties of the compound.

Based on the structural attributes of this compound, it is likely that the molecule exhibits planar or near-planar geometry in the bicyclic system, with possible deviations from planarity due to the substituents. The presence of nitrogen atoms and the carboxylate group suggests potential for hydrogen bonding and other non-covalent interactions in the crystal structure.

Properties

IUPAC Name

ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-7-8(10)11-3-4-13(7)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDVBMQMOLVNCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CN=C(C2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823920-22-4
Record name ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
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Preparation Methods

Palladium-Catalyzed Carbonylation

The primary and most documented method for synthesizing this compound involves palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazine derivatives. This method typically proceeds under elevated pressure of carbon monoxide to introduce the ester functionality at the 2-position of the pyrazolo[1,5-a]pyrazine ring system.

  • Key features:
    • Use of palladium catalysts (e.g., Pd(OAc)₂) to facilitate carbonyl insertion.
    • Elevated CO pressure to drive the carbonylation reaction.
    • Conversion of 4-chloropyrazolo[1,5-a]pyrazine substrates to the corresponding ethyl ester.
    • Reaction conditions optimized for high yield and purity.

This approach is well-suited for laboratory and industrial scale synthesis, and can be enhanced by microwave-assisted techniques or continuous flow reactors to improve efficiency and scalability.

Parameter Details
Catalyst Palladium-based (e.g., Pd(OAc)₂)
Substrate 4-chloropyrazolo[1,5-a]pyrazine
Carbonyl Source Carbon monoxide (CO)
Pressure Elevated (typically several atm)
Solvent Often ethanol or compatible organic solvents
Temperature Elevated, optimized per protocol
Yield High, dependent on catalyst and conditions

Conversion via Nitrile Intermediates

An alternative route involves the synthesis of nitrile intermediates from 4-chloropyrazolo[1,5-a]pyrazines, which are then converted into amidoximes and amidines. These intermediates can subsequently be transformed into the ethyl ester derivative through appropriate chemical transformations.

  • This multistep pathway allows for structural diversification and functional group manipulation.
  • It is particularly useful when direct carbonylation is challenging or when specific substitution patterns are desired.

Detailed Research Findings and Analysis

Influence of Reaction Atmosphere and Acid Loading

Experimental data from analogous pyrazolo[1,5-a]pyridine syntheses demonstrate that:

  • Increasing acetic acid loading from 2 to 6 equivalents improves yield significantly.
  • Conducting the reaction under pure oxygen atmosphere (1 atm) rather than air boosts yield to near quantitative levels.
  • Inert atmosphere (argon) drastically reduces yield, confirming the oxidative nature of the coupling.
  • Use of strong Brønsted acids like trifluoroacetic acid or p-toluenesulfonic acid is less effective and may lead to side reactions.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Palladium-Catalyzed Carbonylation Pd catalyst, CO pressure, direct ester formation High yield, scalable, well-established Requires CO handling, elevated pressure
Nitrile Intermediate Route Multistep conversion via amidoximes/amidines Allows functional group manipulation More steps, longer synthesis time
Cross-Dehydrogenative Coupling Catalyst-free or Pd-assisted, aerobic oxidation Mild conditions, green chemistry Limited direct reports for this compound

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Development

Lead Compound in Drug Design
Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate serves as a precursor for synthesizing various derivatives that exhibit potential biological activities. Compounds derived from this structure have been investigated for their pharmacological properties, particularly as enzyme inhibitors and anticancer agents. The presence of the chlorinated pyrazole ring enhances its reactivity, making it a valuable intermediate in the synthesis of bioactive molecules .

Biological Activity
Research indicates that derivatives of this compound can exhibit a range of biological activities, including:

  • Anticancer Properties: Several studies have highlighted the anticancer potential of pyrazolo derivatives, suggesting their use in developing new cancer therapies .
  • Enzyme Inhibition: The compound has shown promise as an inhibitor of protein kinases, which are critical in regulating cellular processes. This activity is particularly relevant in treating diseases characterized by abnormal kinase activity .

Synthetic Applications

Synthesis Pathways
The synthesis of this compound typically involves palladium-catalyzed carbonylation reactions. This method allows for the introduction of various substituents at different positions on the pyrazole ring, leading to a diverse array of derivatives with tailored properties .

Experimental Procedures
The compound is synthesized through:

  • Palladium-Catalyzed Reactions: These reactions facilitate the formation of new carbon-carbon bonds under controlled conditions, enabling the production of complex heterocycles.
  • Post-Synthetic Modifications: Following initial synthesis, further modifications can be performed to enhance biological activity or alter physical properties.

Material Science Applications

Fluorophores and Optical Applications
Recent studies have explored the use of pyrazolo[1,5-a]pyrimidine derivatives as fluorophores due to their favorable photophysical properties. This compound and its derivatives have been identified as potential candidates for optical applications such as:

  • Biomarkers in Cell Imaging: These compounds can serve as lipid droplet biomarkers in cancer and normal cells, facilitating advanced imaging techniques .
  • Solid-State Applications: The unique structural features allow these compounds to form crystals with notable conformational properties, which could be beneficial for solid-state applications .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives

Compound Name Molecular Formula Substituents Key Synthetic Route Applications References
Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate C₁₀H₁₀ClN₃O₂ 4-Cl, 6-Me, 2-CO₂Et Alkylation of 4-chloro precursor Intermediate for antitumor agents
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₈H₉N₃O₃ 4-oxo, 2-CO₂Me Palladium-catalyzed carbonylation Scaffold for kinase inhibitors
Ethyl 4,5,6,7-tetrahydroimidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylate C₁₁H₁₃N₅O₂ Fused imidazo-pyrazolo core Cyclocondensation with ethyl isocyanoacetate Antiviral/antibacterial agents

Key Observations :

  • Chlorine vs. Methyl Substituents : The 4-chloro group enhances electrophilic substitution reactivity compared to methyl-substituted analogs, enabling nucleophilic aromatic substitutions (e.g., with amines or hydrazines) .
  • Ester Flexibility: Ethyl esters (as in the main compound) offer better solubility in organic solvents compared to methyl esters, facilitating reactions in non-polar media .

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share structural similarity but differ in ring size and electronic properties:

Compound Name Molecular Formula Substituents Biological Activity References
Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₅H₁₆N₄O₂ 6-CO₂Et, 2-NHPh CDK2 inhibition (IC₅₀: 1–10 μM)
Pyrazolo[1,5-a]pyrimidine-7-carboxamides C₁₀H₁₀N₄O 7-CONH₂ Antitumor activity (HepG2, MCF-7 cell lines)

Key Differences :

  • Ring Size : Pyrazolo[1,5-a]pyrimidines have a six-membered pyrimidine ring, enhancing π-stacking interactions in kinase binding pockets compared to the five-membered pyrazine ring in the main compound .
  • Biological Activity : Fluorine or nitrile substituents in pyrazolo[1,5-a]pyrimidines improve antitumor potency, whereas the 4-chloro group in pyrazolo[1,5-a]pyrazines favors synthetic versatility over direct bioactivity .

Functional and Reactivity Comparisons

Reactivity with Nucleophiles

  • Ethyl 4-Chloropyrazolo[1,5-a]pyrazine-2-carboxylate: Reacts with amines (e.g., piperazine) to yield 4-amino derivatives, critical for constructing fused heterocycles like oxadiazoles .
  • Pyrazolo[3,4-d]pyrimidines : Undergo Dimroth rearrangement upon reaction with arylhydrazines, yielding regioisomeric products unsuitable for direct functionalization .

Chlorination and Functional Group Interconversion

  • The main compound’s 4-chloro group can be replaced via Pd-catalyzed cross-coupling, whereas 5-thione derivatives (e.g., triazoloquinazolin-5-thiones) require harsher conditions (P₂S₅/pyridine) for sulfur incorporation .

Biological Activity

Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : Approximately 225.63 g/mol
  • Structural Features : The compound features a chlorinated pyrazole ring and an ethyl ester functional group, which are crucial for its biological activity.

This compound exhibits various biological effects primarily through its interaction with specific molecular targets. The compound can modulate the activity of enzymes or receptors involved in critical signaling pathways, potentially leading to:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling, which is crucial for cancer progression and other diseases.
  • Antimicrobial Activity : Research indicates that similar compounds possess antimicrobial properties, suggesting potential applications in treating infections.
  • Antiviral and Anticancer Properties : Studies have shown that derivatives of this compound can exhibit significant antiviral and anticancer activities, making it a candidate for further drug development .

Biological Activity Overview

Research has demonstrated that this compound and its derivatives exhibit several biological activities:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains.
AntiviralPotential efficacy against viral infections.
AnticancerInhibits proliferation of cancer cells in vitro.
Enzyme InhibitionModulates the activity of specific enzymes involved in disease pathways.

Case Studies and Research Findings

  • Anticancer Studies : A study published in ACS Omega explored the synthesis of pyrazolo derivatives and their anticancer properties. This compound was shown to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzyme Inhibition : Research highlighted the compound's ability to inhibit specific kinases associated with cancer signaling pathways. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment protocols .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be developed into new antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. For example:

  • Synthetic Route : The reaction of 4-chloropyrazole with ethyl chloroformate under basic conditions (e.g., using triethylamine) is a common method for producing this compound.

The ability to modify the chlorinated pyrazole ring allows for the creation of various derivatives that can enhance or alter biological activity.

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate?

  • Methodology : The compound is synthesized via nucleophilic substitution of 4-chloropyrazolo[1,5-a]pyrazine (2a ) with sodium methoxide in anhydrous methanol. For example, dissolving 2a (1.54 g, 0.01 mol) in a sodium methylate solution (prepared from Na and MeOH) at room temperature for 4 hours yields 4-methoxypyrazolo[1,5-a]pyrazine (2b ) in 93% yield after sublimation . Further functionalization (e.g., bromination, nitration) is achieved using reagents like N-bromosuccinimide (NBS) or nitric acid under controlled conditions .

  • Key Data :

Reaction StepReagents/ConditionsYield (%)Reference
MethoxylationNaOMe/MeOH, 4 h, r.t.93
BrominationNBS, H2SO4, 0°C71

Q. How is the compound characterized post-synthesis?

  • Methodology : Characterization involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and melting point analysis. For 2b , 1^1H NMR (CDCl3_3) shows peaks at δ 7.39 (1H) and 6.65 (1H), while IR confirms functional groups like C=O (1628 cm1^{-1}) . Melting points (e.g., 85–86°C for 2b ) are determined via sublimation under reduced pressure .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence reaction pathways in pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology : Electron-withdrawing groups (e.g., cyano, nitro) at position 4 accelerate carbene insertion reactions. For example, 4-cyano derivative 2d reacts with silylformamidine at room temperature (50% yield), whereas 4-methoxy derivatives require heating (70°C, 58% yield) . Computational studies or Hammett analysis could further quantify substituent effects.

  • Key Insight : Substituents alter the electrophilicity of the pyrazine ring, with electron-deficient cores favoring nucleophilic attack or carbene insertion .

Q. What strategies enable functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core?

  • Methodology : Position 7 can be functionalized via carbene insertion using silylformamidine (1 ) under solvent-free conditions. For 2a , mixing with 1 at 70–90°C for 10 hours yields >90% product. Elevated temperatures and electron-withdrawing substituents (e.g., methoxycarbonyl) enhance reaction efficiency .

  • Example Reaction :

EntrySubstituentTemperature (°C)Time (h)Yield (%)
14-Clr.t.9690
44-COOMe900.571

Q. How can structural modifications improve biological activity in pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology : Introducing substituents like hydrazide or halogenated aryl groups enhances bioactivity. For instance, ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29 ) exhibits antiviral properties, synthesized via coupling with 3-methylfuran-2-carboxylic acid (65% yield) . Biological assays (e.g., IC50_{50} determination) are critical for validating activity.

  • Key Derivative : 29 : 1^1H NMR (CDCl3_3) δ 7.39 (dd, J = 1.8 Hz), 6.65 (s, 1H) .

Data Contradiction Analysis

Q. Discrepancies in reported yields for nitration reactions: How should researchers address variability?

  • Analysis : Nitration of 2c with HNO3_3 in H2_2SO4_4 at 0°C yields methyl 3-nitropyrazolo[1,5-a]pyrazine-4-carboxylate (2g ), but yields vary with reagent purity and stirring time. Reproducibility requires strict control of temperature, dropwise addition of HNO3_3, and overnight stirring .

  • Recommendation : Pre-cool reagents, monitor reaction progress via TLC, and optimize stoichiometry (e.g., 2 mL HNO3_3 per 1 g 2c ) .

Methodological Best Practices

Q. What purification techniques are optimal for halogenated pyrazolo[1,5-a]pyrazine derivatives?

  • Methodology : Sublimation (0.1 Torr, 90°C) is effective for low-molecular-weight derivatives like 2b , while column chromatography (silica gel, hexane/EtOAc) suits polar or halogenated analogs. Recrystallization from ethanol or dichloromethane enhances purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 4-chloropyrazolo[1,5-a]pyrazine-2-carboxylate

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